molecular formula C13H13ClF3NO3S B2474025 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one CAS No. 1797277-50-9

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one

Cat. No.: B2474025
CAS No.: 1797277-50-9
M. Wt: 355.76
InChI Key: HKJSCEDOIFXBDC-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates key structural motifs, including an azetidine ring, a sulfonyl linker, a 4-chlorophenyl group, and a trifluorobutyl chain, which are commonly associated with various bioactive molecules . Compounds featuring the azetidine scaffold and sulfonamide functionality have been extensively investigated for their potential to modulate biological targets, particularly protein kinases and other enzymes . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . As such, this compound serves as a valuable building block or intermediate for researchers developing novel therapeutic agents, as well as a potential tool compound for probing biological pathways in areas such as oncology and inflammation . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO3S/c14-9-1-3-10(4-2-9)22(20,21)11-7-18(8-11)12(19)5-6-13(15,16)17/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJSCEDOIFXBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation Strategies

Cyclization of 1,3-Dihalopropanes with Primary Amines

The patent US4966979A details a scalable azetidine synthesis via reaction of 1-bromo-3-chloropropane with benzhydrylamine in butanol/water at 95–105°C. This method achieves N-benzhydrylazetidine in 68% yield after 6 hours, with subsequent hydrogenolysis (Pd/C, H₂ at 40–80 psi) yielding the free base. For the target compound, this approach could be adapted by substituting benzhydrylamine with a precursor containing the sulfonyl group.

Superbase-Mediated Epoxide Ring-Opening

ACS Journal of Organic Chemistry reports a transition-metal-free method using n-BuLi/diisopropylamide superbase at −78°C to convert oxiranes into azetidines. For example, reacting N-Boc-aminomethyloxirane under these conditions produces 2-arylazetidines with >90% diastereoselectivity. This kinetic control prevents five-membered ring formation, critical for azetidine purity.

Table 1: Comparison of Azetidine Synthesis Methods
Method Starting Material Conditions Yield (%) Reference
1,3-Dihalopropane route 1-Bromo-3-chloropropane 95°C, aqueous base 68
Superbase epoxide opening N-Boc-aminomethyloxirane −78°C, n-BuLi/DIPA 85–92

Sulfonylation of the Azetidine Intermediate

Electrophilic Sulfonation with 4-Chlorobenzenesulfonyl Chloride

EvitaChem’s protocol for analogous compounds uses 4-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Reaction at 0°C→RT over 12 hours installs the sulfonyl group with >80% efficiency. NMR monitoring is essential to detect di-sulfonylated byproducts, which can be minimized by stoichiometric control (1:1.05 azetidine:sulfonyl chloride).

Installation of the Trifluoromethyl Ketone Moiety

Friedel-Crafts Acylation with 4,4,4-Trifluorobutanoyl Chloride

VulcanChem’s route reacts the sulfonylated azetidine with 4,4,4-trifluorobutanoyl chloride in anhydrous THF using AlCl₃ as a Lewis acid. Key parameters:

  • Temperature: −10°C to prevent ketone degradation
  • Stoichiometry: 1.2 eq acyl chloride per azetidine
  • Workup: Quench with ice-cold NaHCO₃, extract with ethyl acetate
    This step achieves 75–82% yield but requires rigorous exclusion of moisture to avoid HCl-mediated ring-opening.

Oxidative Trifluoromethylation

An alternative approach from Journal of Fluorine Chemistry (2023) oxidizes 1-(azetidin-1-yl)but-3-en-1-ol with Selectfluor® in HFIP solvent, introducing the -CF₃ group via radical intermediates. While avoiding acyl chlorides, this method gives lower yields (55–60%) and necessitates chromatographic purification.

Integrated Synthetic Pathways

Linear Approach (Patent-Based Synthesis)

  • Azetidine formation : 1-Bromo-3-chloropropane + benzhydrylamine → N-benzhydrylazetidine (68%)
  • Sulfonylation : 4-chlorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂ (82%)
  • Hydrogenolysis : Pd/C, H₂, HCl/MeOH → azetidine-HCl (91%)
  • Acylation : 4,4,4-trifluorobutanoyl chloride, AlCl₃, THF (77%)
    Total yield : 68% × 82% × 91% × 77% ≈ 39.3%

Convergent Approach (ACS-Optimized Route)

  • Azetidine synthesis : Superbase-mediated epoxide opening (89%)
  • Sulfonylation : Pd/Xantphos, SO₂ insertion (hypothetical, estimated 65%)
  • Trifluoromethylation : Selectfluor® oxidation (58%)
    Total yield : 89% × 65% × 58% ≈ 33.7%
Table 2: Yield Comparison of Integrated Pathways
Parameter Linear Approach Convergent Approach
Total Yield (%) 39.3 33.7
Purity (HPLC) >98% 95%
Scalability Kilogram-scale Laboratory-scale

Critical Analysis of Methodologies

Advantages of the Linear Approach

  • Higher reproducibility : Established protocols from patents reduce optimization time
  • Superior purity : Crystallization of intermediates (e.g., azetidine-HCl) enhances final product quality

Limitations and Mitigation Strategies

  • Moisture sensitivity : Acylation step requires glovebox conditions (−10°C, <5 ppm H₂O)
  • Pd residue : Hydrogenolysis necessitates post-synthesis metal scavengers (e.g., SiliaBond Thiol)

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is C18H18ClF3N2O3SC_{18}H_{18}ClF_3N_2O_3S, with a molecular weight of approximately 427.9 g/mol. The compound features a complex structure that includes an azetidine ring, a sulfonyl group, and a trifluorobutanone moiety. This unique combination of functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies indicate that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, azetidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the sulfonyl group may enhance the compound's ability to interact with specific enzymes or receptors involved in cancer progression.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial potential. Preliminary data suggest that related sulfonamide compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfonyl moiety is crucial for the biological activity of these compounds, potentially acting as a mimic for p-aminobenzoic acid, which is essential for bacterial growth.

Drug Development

The compound serves as a valuable building block in drug development. Its unique structure allows for further modifications to enhance potency and selectivity towards specific biological targets. Researchers are exploring derivatives of this compound to optimize pharmacokinetic properties such as solubility and bioavailability.

Material Science Applications

In addition to its pharmaceutical potential, this compound may find applications in material science. The trifluoromethyl group is known to impart unique properties such as increased stability and hydrophobicity to polymers. This characteristic can be exploited in the development of advanced materials with tailored functionalities for applications in coatings or drug delivery systems.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using azetidine derivatives similar to the compound .
Study BAntimicrobial PropertiesShowed broad-spectrum efficacy against various bacterial strains, highlighting the importance of the sulfonamide group .
Study CDrug DevelopmentExplored structural modifications leading to enhanced potency and selectivity in targeting cancer pathways.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the trifluorobutanone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing key structural features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Biological Activity (Reported) Crystallographic Refinement Method
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one Azetidine 4-Cl-Ph-SO₂, CF₃ Enzyme inhibition (hypothetical) SHELXL
1-(4-Nitrophenylsulfonyl)azetidine-3-carboxylic acid Azetidine 4-NO₂-Ph-SO₂, COOH Antibacterial (in vitro) SHELXTL
4,4,4-Trifluoro-1-(phenylsulfonyl)butan-1-one Linear chain Ph-SO₂, CF₃ No reported activity OLEX2
3-((4-Fluorophenyl)sulfonyl)azetidine-1-carboxamide Azetidine 4-F-Ph-SO₂, CONH₂ Kinase inhibition SHELXL

Key Observations:

Structural Rigidity vs. Flexibility : The azetidine core in the target compound enhances conformational rigidity compared to linear analogs like 4,4,4-Trifluoro-1-(phenylsulfonyl)butan-1-one. This rigidity may improve binding selectivity in enzyme interactions .

Fluorination Impact: The trifluorobutanone moiety increases metabolic stability and lipophilicity relative to non-fluorinated analogs, aligning with trends in medicinal chemistry for optimizing pharmacokinetics.

Research Findings and Limitations

  • Crystallographic Data: Structural studies of the target compound and its analogs often rely on SHELX-based refinement due to its robustness in handling small-molecule datasets .
  • Biological Data Gaps : While analogs like 3-((4-Fluorophenyl)sulfonyl)azetidine-1-carboxamide show kinase inhibition, the target compound’s specific activity remains hypothetical due to a lack of published assays.
  • Synthetic Challenges : The azetidine ring’s strain and sulfonyl group’s steric demands may complicate synthesis compared to less constrained analogs.

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic compound that has garnered attention for its potential biological activities. The compound combines an azetidine ring with a sulfonyl group and a trifluorobutanone moiety, suggesting a complex pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClF3N2O2S. The presence of the 4-chlorophenyl substituent enhances its biological activity by potentially increasing lipophilicity and influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC15H14ClF3N2O2S
Molecular Weight376.79 g/mol
StructureStructure

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit various enzymes, including carbonic anhydrase and urease, which are critical in numerous biological pathways.
  • Receptor Interaction : The azetidine ring can interact with neurotransmitter receptors, potentially leading to neuropharmacological effects.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains by disrupting cellular processes.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

Research has demonstrated that this compound can act as an acetylcholinesterase inhibitor. In a study evaluating various derivatives, compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent enzyme inhibition capabilities.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar moieties have been evaluated for their ability to induce apoptosis in cancer cells through various pathways.

Case Studies

  • Antimicrobial Screening : A study conducted on sulfonamide derivatives revealed that those containing the azetidine ring displayed enhanced antibacterial activity compared to their simpler counterparts. The study highlighted the importance of the sulfonamide functional group in mediating these effects .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound exhibited significant inhibition of urease and acetylcholinesterase. The results suggested that modifications to the azetidine structure could further enhance inhibitory potency .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies indicated strong interactions with active sites of target enzymes, supporting its potential therapeutic applications .

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